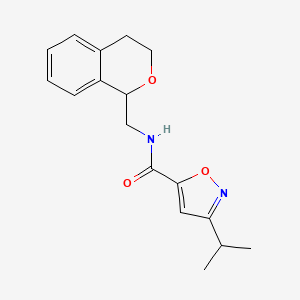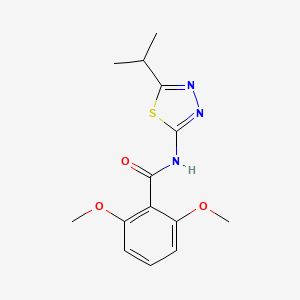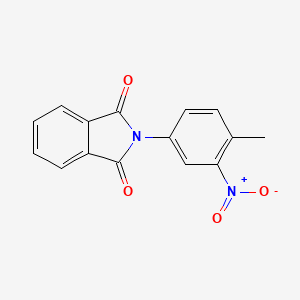![molecular formula C20H27NO3 B5568936 cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the use of allenic ketones/allenoates and amines in cascade reactions to introduce cyclohexene and benzoate functionalities. For example, a tunable synthesis process using TEMPO for the construction of functionalized cyclohexa-1,3-dienes and 2-aminobenzophenones/benzoate has been demonstrated, indicating the potential pathways for synthesizing cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate derivatives (Feng et al., 2018).
Molecular Structure Analysis
Structural characterization is crucial for understanding the molecular geometry and electronic properties of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate. X-ray diffraction techniques are often employed to elucidate the crystal structure, revealing how functional groups are oriented and how this affects the compound's reactivity and interactions (Li et al., 2017).
Chemical Reactions and Properties
The chemical behavior of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate can be influenced by its functional groups. For instance, its reactivity in nucleophilic or electrophilic attacks, stability under various conditions, and potential for further functionalization are areas of interest. Research on similar compounds, such as the cyclohexene and cyclohexanone derivatives, provides insights into possible reactions, including polymerization and cycloaddition processes that could be applicable to cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate (Abu-Abdoun & Ledwith, 2007).
Physical Properties Analysis
The physical properties, such as melting and boiling points, solubility, and crystalline structure, are influenced by the molecular structure. For instance, the presence of cyclohexyl groups could impact the compound's phase behavior and mesogenic properties, as seen in similar cyclohexylmethyl benzoate derivatives (Tsai et al., 2004).
Applications De Recherche Scientifique
Tunable Synthesis of Functionalized Compounds
Researchers have developed a TEMPO-dependent tunable synthesis method for functionalized cyclohexa-1,3-dienes and 2-aminobenzophenones/benzoate. This synthesis involves cascade reactions of allenic ketones/allenoate with amines and enones, showcasing the versatility of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate in organic synthesis (Feng et al., 2018).
Metabolism of Benzoate Derivatives
The metabolism of benzoate and its cyclohexyl derivatives has been studied in "Syntrophus aciditrophicus" strain SB, revealing insights into anaerobic degradation pathways. This research highlights the transformation of cyclohexyl benzoate derivatives into metabolites like cyclohexane carboxylate, offering a deeper understanding of microbial degradation processes (Elshahed et al., 2001).
Polymerization Initiators
Methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts have been found to be very active initiators for the polymerization of cyclohexene oxide. This study presents the effects of counter ion structure, salt, and monomer concentration on polymerization yield and molecular weight, demonstrating the application of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate derivatives in the field of polymer science (Abu-Abdoun & Ledwith, 2007).
Enzymatic Reduction in Anaerobic Aromatic Metabolism
Studies on benzoyl-coenzyme A, a central intermediate of anaerobic aromatic metabolism, have elucidated the enzymatic reduction pathways leading to alicyclic compounds. This research provides insights into the biological reduction processes and potential applications in bioremediation and environmental chemistry (Koch et al., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
cyclohexyl 4-(cyclohexanecarbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c22-19(15-7-3-1-4-8-15)21-17-13-11-16(12-14-17)20(23)24-18-9-5-2-6-10-18/h11-15,18H,1-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBNEQLSFRKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)


![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
